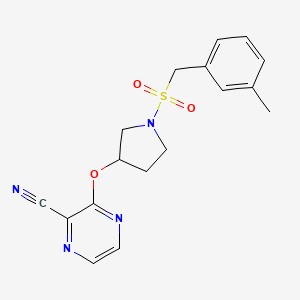
3-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N4O3S, with a molecular weight of approximately 358.42 g/mol. The compound features a complex structure that includes a pyrazine ring, a pyrrolidine moiety, and a sulfonyl group.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O3S |
| Molecular Weight | 358.42 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on key enzymes and receptors involved in disease processes.
- Janus Kinase (JAK) Inhibition : Some derivatives of pyrazine compounds have been reported to act as JAK inhibitors, which are crucial in the treatment of inflammatory diseases and cancers .
- Antitumor Activity : Pyrazole derivatives have shown significant antitumor effects by inhibiting pathways related to cancer cell proliferation and survival, particularly through targeting BRAF(V600E) and EGFR pathways .
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, research on similar pyrazole compounds indicated enhanced cytotoxicity when combined with traditional chemotherapeutics like doxorubicin, suggesting potential for synergistic effects in cancer treatment .
Anti-inflammatory Properties
Studies focusing on the anti-inflammatory potential of pyrazole derivatives revealed their ability to inhibit nitric oxide production and other inflammatory mediators in cellular models. This suggests that this compound may be beneficial in treating conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
Research has highlighted the importance of specific structural features in determining the biological activity of pyrazole derivatives. Modifications to the sulfonyl group or the pyrrolidine ring can significantly impact the compound’s efficacy against various biological targets .
Case Studies
Several case studies have documented the therapeutic potential of pyrazole derivatives:
- Breast Cancer Models : A study involving MCF-7 and MDA-MB-231 breast cancer cells showed that certain pyrazole derivatives could induce apoptosis and inhibit cell growth effectively when used alone or in combination with doxorubicin .
- Inflammatory Disease Models : In animal models of inflammation, pyrazole-based compounds demonstrated significant reductions in inflammatory markers, indicating their therapeutic potential in conditions such as rheumatoid arthritis .
Propiedades
IUPAC Name |
3-[1-[(3-methylphenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-13-3-2-4-14(9-13)12-25(22,23)21-8-5-15(11-21)24-17-16(10-18)19-6-7-20-17/h2-4,6-7,9,15H,5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFGZTAVHXWIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














